5-Amino-6-[methyl(phenyl)amino]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-Amino-6-[methyl(phenyl)amino]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-[methyl(phenyl)amino]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. For instance, one method involves heating the reaction mixture to 250°C in a mixture of diphenyl oxide and biphenyl .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-[methyl(phenyl)amino]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
5-Amino-6-[methyl(phenyl)amino]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities, including anticancer and antimicrobial properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of various biochemical pathways.
Mechanism of Action
The mechanism of action of 5-Amino-6-[methyl(phenyl)amino]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methyl-4-pyrimidinol: This compound shares a similar pyrimidine core but differs in its substituents.
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: Another pyrimidine derivative with different functional groups.
Uniqueness
5-Amino-6-[methyl(phenyl)amino]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
62348-44-1 |
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Molecular Formula |
C11H12N4O2 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
5-amino-6-(N-methylanilino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12N4O2/c1-15(7-5-3-2-4-6-7)9-8(12)10(16)14-11(17)13-9/h2-6H,12H2,1H3,(H2,13,14,16,17) |
InChI Key |
AUFKIAOZJVRLRR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C(C(=O)NC(=O)N2)N |
Origin of Product |
United States |
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